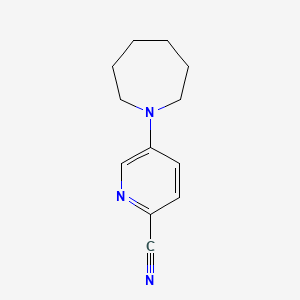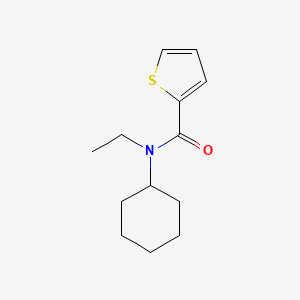
N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE is a semi-rigid ligand known for its coordination properties with metal ions. This compound is widely studied in the field of coordination chemistry due to its ability to form coordination polymers and metal-organic frameworks. The structure of this compound consists of a terephthalamide core with two 3-pyridyl groups attached to the nitrogen atoms, making it a versatile ligand for various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE undergoes various chemical reactions, including:
Coordination Reactions: Forms coordination polymers with metal ions such as cadmium, copper, and cobalt.
Substitution Reactions: The pyridyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Coordination Reactions: Metal salts (e.g., cadmium nitrate, copper acetate) and dicarboxylic acids (e.g., benzene-1,2-dicarboxylic acid) in aqueous or organic solvents.
Substitution Reactions: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Coordination Polymers: Complexes with various topologies, including one-dimensional ladders and two-dimensional layers.
Substitution Products: Alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in gas storage, separation, and catalysis.
Biology: Potential use in the development of metal-based drugs and imaging agents due to its ability to coordinate with metal ions.
Medicine: Investigated for its potential in drug delivery systems and as a scaffold for the development of therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties such as luminescence and magnetic behavior.
Mecanismo De Acción
The mechanism of action of N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE primarily involves its coordination with metal ions. The nitrogen atoms in the pyridyl groups and the amide nitrogen atoms act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties such as luminescence, magnetic behavior, and catalytic activity. The molecular targets and pathways involved depend on the specific metal ion and the application of the complex.
Comparación Con Compuestos Similares
N,N’-Bis(4-pyridyl)terephthalamide: Similar structure but with pyridyl groups attached at the 4-position.
N,N’-Bis(3-pyridyl)adipoamide: Contains an adipoamide core instead of a terephthalamide core.
Uniqueness: N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE is unique due to its semi-rigid structure, which allows for the formation of diverse coordination polymers with various topologies. Its ability to form stable complexes with a wide range of metal ions makes it a versatile ligand in coordination chemistry.
Propiedades
IUPAC Name |
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-3-1-9-19-11-15)13-5-7-14(8-6-13)18(24)22-16-4-2-10-20-12-16/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJMMUTXRTWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)

![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)

![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)


